4-Fluorobenzylamine

Catalog No.
S587656
CAS No.
140-75-0
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzylamine

CAS Number

140-75-0

Product Name

4-Fluorobenzylamine

IUPAC Name

(4-fluorophenyl)methanamine

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2

InChI Key

IIFVWLUQBAIPMJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)F

Synonyms

4-Fluorobenzenemethanamine; (4-Fluorophenyl)methanamine; 1-(4-Fluorophenyl)methanamine; NSC 158269; [(4-Fluorophenyl)methyl]amine; p-Fluorobenzylamine;

Canonical SMILES

C1=CC(=CC=C1CN)F

Pharmaceutical Research

  • Synthesis of pharmaceuticals: 4-Fluorobenzylamine serves as a key intermediate or starting material in the synthesis of several important drugs, including:
    • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant
    • Flumazenil: A benzodiazepine antagonist used to reverse the effects of benzodiazepine overdose
    • Fluticasone: A corticosteroid used to treat various inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD)

Chemical Research

  • Organic synthesis and medicinal chemistry: Due to its ability to introduce fluorine atoms into complex molecular structures, 4-Fluorobenzylamine is a valuable tool for organic chemists and researchers in medicinal chemistry . This allows the exploration of the influence of fluorine substitution on the properties and bioactivity of new drug candidates.

Other Research Applications

  • Agrochemicals: 4-Fluorobenzylamine can be used as a building block in the development of new insecticides and fungicides .
  • Dyes and pigments: Its unique chemical structure makes it suitable for the synthesis of dyes and pigments used in various industries .
  • Radiopharmaceutical labeling: 18F-labeled 4-fluorobenzylamine can react with folic acid, enabling the development of radiotracers used in positron emission tomography (PET) imaging for medical diagnosis .

4-Fluorobenzylamine is an organic compound classified as a phenylmethylamine. Its molecular formula is C7H8FNC_7H_8FN, and it has a molecular weight of approximately 126.15 g/mol. The compound features a fluorine atom attached to the benzene ring at the para position relative to the amine group, making it a derivative of benzylamine. This structural characteristic contributes to its unique chemical properties and biological activities. The compound is primarily used in medicinal chemistry and as a precursor in the synthesis of various pharmaceuticals and radiolabeled compounds .

Due to the absence of documented biological activity, a mechanism of action for 4-Fluorobenzylamine is not applicable in this context.

4-Fluorobenzylamine is classified as a hazardous material []. Here are some key safety concerns:

  • Skin and eye irritant: Causes severe burns and eye damage [].
  • Respiratory irritant: May cause respiratory tract irritation [].
  • Flammable: Classified as a combustible liquid [].
, including:

  • Hydrogenation: It can be synthesized from p-fluorobenzenecarboxaldehyde through hydrogenation in the presence of catalysts such as nano nickel under specific temperature and pressure conditions .
  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for reactions with electrophiles, which can lead to the formation of various derivatives.
  • Formation of Radiolabeled Compounds: It reacts with carboxyl groups in folic acid to yield radiolabeled folate, which is significant in medical imaging applications .

4-Fluorobenzylamine exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential interactions with various biological targets, including:

  • Neurotransmitter Systems: As a phenylmethylamine derivative, it may influence neurotransmitter pathways, potentially affecting mood and cognition.
  • Cancer Research: Some studies suggest that derivatives of 4-fluorobenzylamine could have anticancer properties by interacting with specific cellular pathways .

The synthesis of 4-fluorobenzylamine typically involves:

  • Hydrogenation of p-Fluorobenzenecarboxaldehyde:
    • Reactants: p-fluorobenzenecarboxaldehyde, methanol, and liquefied ammonia.
    • Catalyst: Nano nickel.
    • Conditions: Reaction under hydrogen pressure at temperatures between 50°C and 120°C until hydrogen uptake ceases .
  • Automated Synthesis Techniques: Recent advancements have led to fully automated synthesis methods using strong reducing agents like lithium aluminum hydride, facilitating the production of radiolabeled variants for research purposes .

4-Fluorobenzylamine has diverse applications, including:

  • Pharmaceutical Development: Used as an intermediate in the synthesis of various drugs due to its ability to modify biological activity through structural changes.
  • Radiopharmaceuticals: It serves as a precursor for radiolabeled compounds used in positron emission tomography (PET) scanning .
  • Chemical Research: Employed in studies investigating the structure-activity relationship of phenylmethylamines.

Interaction studies involving 4-fluorobenzylamine focus on its binding affinity and effects on biological targets:

  • Receptor Binding Studies: Investigations into how 4-fluorobenzylamine interacts with neurotransmitter receptors have been conducted, providing insights into its potential therapeutic uses.
  • Toxicity Assessments: Evaluations of acute toxicity indicate that while 4-fluorobenzylamine is not classified as highly toxic, careful handling is recommended due to its chemical nature .

Several compounds share structural similarities with 4-fluorobenzylamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
BenzylamineC7H9NLacks fluorine substitution; commonly used amine.
p-ChlorobenzylamineC7H8ClNChlorine substitution instead of fluorine; similar reactivity.
4-MethoxybenzylamineC8H11NOContains a methoxy group; alters solubility and reactivity.
3-FluorobenzylamineC7H8FNFluorine at the meta position; different electronic properties.
2-FluorobenzylamineC7H8FNFluorine at the ortho position; affects sterics and reactivity.

Uniqueness of 4-Fluorobenzylamine

The unique positioning of the fluorine atom at the para position relative to the amine group distinguishes 4-fluorobenzylamine from its counterparts. This specific arrangement influences its electronic properties and reactivity patterns, making it particularly valuable in medicinal chemistry applications where fine-tuning biological activity is essential.

Physical Description

Colorless or pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS]

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

125.064077422 g/mol

Monoisotopic Mass

125.064077422 g/mol

Heavy Atom Count

9

UNII

P5W29VUB78

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

140-75-0

Wikipedia

4-Fluorobenzylamine

General Manufacturing Information

Benzenemethanamine, 4-fluoro-: ACTIVE

Dates

Modify: 2023-09-20

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